molecular formula C22H17ClN2O3 B11637066 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11637066
M. Wt: 392.8 g/mol
InChI Key: NKJJAHBQNXVUNA-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is an organic compound that features a benzoxazole ring fused with a phenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative, such as 5-chloro-2-carboxybenzaldehyde, under acidic conditions.

    Coupling with Phenyl Group: The benzoxazole intermediate is then coupled with a phenyl group through a Suzuki or Heck coupling reaction, using palladium catalysts.

    Introduction of Acetamide Moiety: The final step involves the reaction of the benzoxazole-phenyl intermediate with 2-(4-methylphenoxy)acetyl chloride in the presence of a base, such as triethylamine, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, solvent recovery systems, and waste minimization strategies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylphenoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, using agents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery efforts targeting specific biological pathways.

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can intercalate with DNA or proteins, affecting their function. The phenyl and acetamide groups can enhance binding affinity and specificity, modulating biological pathways involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide: Lacks the methylphenoxy group, which may affect its bioactivity and solubility.

    N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide: Contains a methoxy group instead of a methyl group, potentially altering its chemical reactivity and biological interactions.

    N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide: Features an ethyl group, which may influence its pharmacokinetic properties.

Uniqueness

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylphenoxy group enhances its lipophilicity and potential membrane permeability, making it a promising candidate for various applications.

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H17ClN2O3/c1-14-2-9-18(10-3-14)27-13-21(26)24-17-7-4-15(5-8-17)22-25-19-12-16(23)6-11-20(19)28-22/h2-12H,13H2,1H3,(H,24,26)

InChI Key

NKJJAHBQNXVUNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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